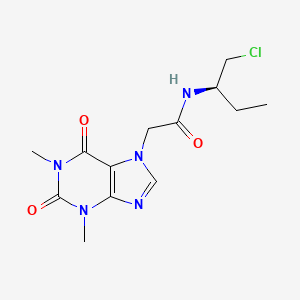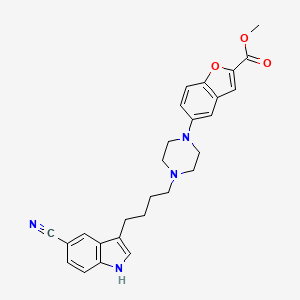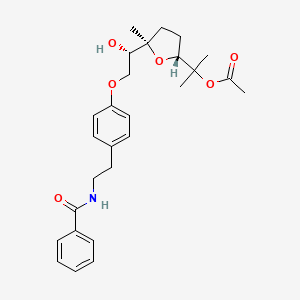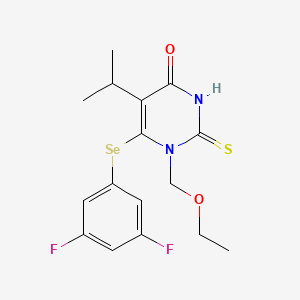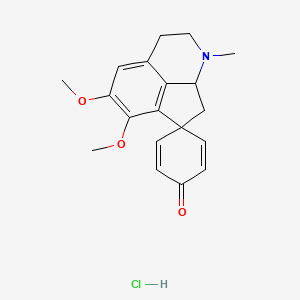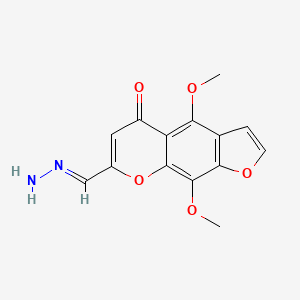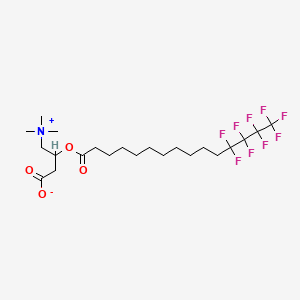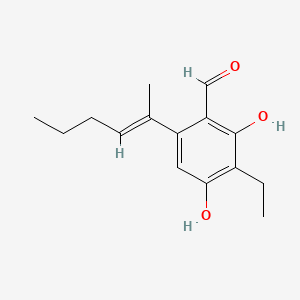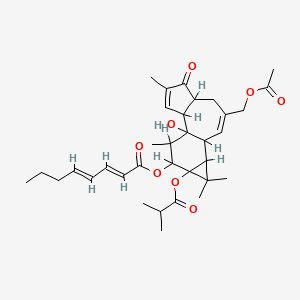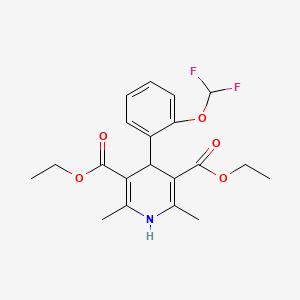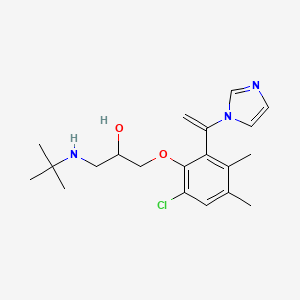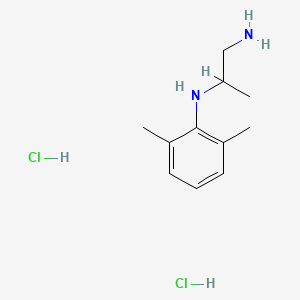
1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride is a chemical compound known for its unique structure and properties It consists of an amino group attached to a propane backbone, with a 2,6-dimethylphenylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like nickel or copper to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-pressure autoclaves and catalytic hydrogenation are common methods employed in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, nickel or palladium catalysts.
Substitution: Halogenated compounds, base catalysts
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor binding, and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(2,6-Dimethylphenylamino)propane-1,2-dione dioxime
- Bis[1-(2,6-dimethylanilino)propane-1,2-dione dioximato]nickel(II)
Comparison: 1-Amino-2-(2,6-dimethylphenylamino)propane dihydrochloride is unique due to its specific amino and phenylamino substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
83843-36-1 |
|---|---|
Molekularformel |
C11H20Cl2N2 |
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
2-N-(2,6-dimethylphenyl)propane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8-5-4-6-9(2)11(8)13-10(3)7-12;;/h4-6,10,13H,7,12H2,1-3H3;2*1H |
InChI-Schlüssel |
JHBFDYUIKSBYHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


